Valganciclovir-d5 Hydrochloride

Description

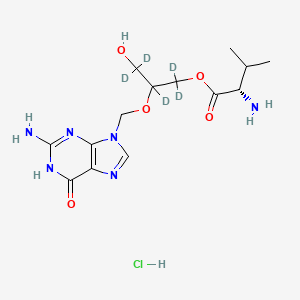

Structure

3D Structure of Parent

Properties

Molecular Formula |

C₁₄H₁₈D₅ClN₆O₅ |

|---|---|

Molecular Weight |

395.85 |

Synonyms |

2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxypropyl-d5 Ester L-Valine Hydrochloride; RS 079070-194-d5; Ro 107-9070/194-d5; Valcyte-d5; (S)-Valganciclovir-d5 Hydrochloride; |

Origin of Product |

United States |

Synthetic Pathways and Isotopic Incorporation of Valganciclovir D5 Hydrochloride

Strategies for Deuterium (B1214612) Labeling in Nucleoside Analogues

The introduction of deuterium into nucleoside analogues like valganciclovir (B601543) can be achieved through various synthetic strategies. A common approach involves the use of deuterated building blocks during the synthesis. For acyclic nucleoside analogues, this could involve a deuterated version of the acyclic side chain precursor.

Another strategy is deuterium exchange on a pre-existing molecule. This can be accomplished under acidic or basic conditions, or through metal-catalyzed exchange reactions. The choice of method depends on the desired position of the deuterium labels and the stability of the molecule under the reaction conditions. For valganciclovir, selective labeling of the valine ester portion is a likely approach to avoid exchange at positions critical for its biological activity.

Precursor Synthesis and Stereochemical Considerations in Valganciclovir-d5 Synthesis

The synthesis of valganciclovir-d5 hydrochloride involves the coupling of a deuterated L-valine derivative with the hydroxyl groups of ganciclovir (B1264). Ganciclovir itself is an acyclic nucleoside analogue of guanine. The synthesis of the deuterated L-valine precursor is a critical step. This can be achieved by methods such as reductive amination of a deuterated keto-acid precursor or through deuterium gas exchange on L-valine using a suitable catalyst.

Stereochemistry is a crucial aspect of the synthesis. Valganciclovir is a prodrug of ganciclovir and consists of two diastereomers due to the chiral center in the L-valine moiety. The biological activity of valganciclovir resides primarily in the (R,S)-diastereomer. Therefore, the synthesis must be controlled to produce the desired stereoisomer, or a method for the separation of the diastereomers must be employed. This stereochemical integrity must be maintained throughout the synthesis and purification of this compound.

Deuterium Exchange and Purification Methodologies

If deuterium exchange is the chosen method for labeling, the conditions must be carefully optimized to ensure high levels of deuterium incorporation without compromising the chemical structure of the molecule. For the valine moiety, exchange reactions could target the protons on the isopropyl group.

Purification of the final product, this compound, is essential to remove any unlabeled valganciclovir, residual solvents, and other impurities. Chromatographic techniques such as high-performance liquid chromatography (HPLC) are commonly employed for this purpose. The purity of the final product is critical for its use as an internal standard in quantitative analysis.

Characterization of Synthetic Intermediates and Final Compound Identity for Research Applications

The identity and purity of this compound and its synthetic intermediates are confirmed using a variety of analytical techniques. Mass spectrometry (MS) is used to confirm the molecular weight and the incorporation of the five deuterium atoms. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is used to determine the structure of the molecule and the position of the deuterium labels. The isotopic purity is also determined by mass spectrometry, ensuring a high percentage of the deuterated compound.

The table below summarizes the key analytical data for this compound.

| Property | Value |

| Chemical Formula | C₁₄H₁₈D₅N₅O₅·HCl |

| Molecular Weight | 364.85 g/mol |

| CAS Number | 1217743-98-3 |

| Appearance | White to Off-White Solid |

| Purity | ≥98% |

| Deuterium Incorporation | ≥99% |

The characterization data confirms the successful synthesis of this compound with high chemical and isotopic purity, making it suitable for its intended use as an internal standard in research and clinical applications.

Advanced Analytical Methodologies for Valganciclovir D5 Hydrochloride Quantification

Principles of Quantitative Mass Spectrometry for Deuterated Internal Standards

In quantitative mass spectrometry, particularly in bioanalysis, an internal standard (IS) is crucial for achieving accurate and precise results. scioninstruments.com An IS is a compound added in a known quantity to samples, calibration standards, and quality controls to correct for variability during the analytical process. aptochem.com The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Valganciclovir-d5 for the quantification of Valganciclovir (B601543). aptochem.comscispace.com

The fundamental principle is isotope dilution mass spectrometry. Deuterated standards are chemically identical to the analyte and thus exhibit nearly the same behavior during sample preparation steps like liquid-liquid extraction, solid-phase extraction (SPE), and chromatography. scioninstruments.comaptochem.com They also share similar ionization efficiency in the mass spectrometer's source. aptochem.com However, due to the mass difference from the incorporated deuterium (B1214612) atoms, the deuterated standard is distinguishable from the analyte by the mass spectrometer. aptochem.com

By measuring the ratio of the analyte's signal response to the internal standard's response, variations arising from sample loss during extraction, injection volume inconsistencies, and fluctuations in instrument performance can be effectively normalized. scioninstruments.comclearsynth.com This is particularly critical for compensating for "matrix effects," where components in a biological sample (like plasma or urine) can suppress or enhance the ionization of the analyte, thereby affecting the accuracy of the measurement. clearsynth.comnih.gov Because the deuterated standard co-elutes and experiences the same matrix effects as the analyte, this ratio remains constant, leading to robust and reliable quantification. aptochem.comscispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development for Valganciclovir-d5

The development of a robust LC-MS method is fundamental for the accurate quantification of Valganciclovir using Valganciclovir-d5 as an internal standard. The goal is to achieve efficient chromatographic separation of the analyte from other matrix components to minimize interference and ensure reliable detection.

Several studies have established sensitive and rugged LC-MS/MS methods for this purpose. ijpsonline.comresearchgate.netijpsonline.com A common approach involves extracting Valganciclovir and the Valganciclovir-d5 internal standard from biological matrices like human plasma using solid-phase extraction (SPE), often with mixed-mode cation exchange cartridges. ijpsonline.comresearchgate.netnih.gov

Chromatographic separation is typically performed using reverse-phase columns. For instance, an Agilent XDB-Phenyl column (4.6×75 mm) has been successfully used. ijpsonline.comresearchgate.net The mobile phase composition is optimized to achieve good peak shape and resolution within a short run time. A common mobile phase consists of a gradient or isocratic mixture of an aqueous component (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in 0.3% formic acid) and an organic solvent like acetonitrile (B52724). ijpsonline.comresearchgate.net This setup allows for the separation of Valganciclovir and its active metabolite, Ganciclovir (B1264), in a single run. ijpsonline.com

| Parameter | Reported Conditions | Source |

|---|---|---|

| LC System | Shimadzu LC with API-4000 MS/MS | ijpsonline.comijpsonline.com |

| Column | Agilent XDB-Phenyl, 4.6×75 mm | ijpsonline.comresearchgate.net |

| Mobile Phase | 35:65 ratio of 10 mM ammonium acetate in 0.3% formic acid and acetonitrile | ijpsonline.com |

| Flow Rate | 0.60 mL/min | ijpsonline.com |

| Run Time | 2.50 minutes | ijpsonline.comijpsonline.com |

| Sample Preparation | Solid Phase Extraction (SPE) with mixed-mode cation exchange cartridges | ijpsonline.comresearchgate.netnih.gov |

| Internal Standard | Valganciclovir-d5, Ganciclovir-d5 (B562537) | ijpsonline.comresearchgate.net |

Tandem Mass Spectrometry (MS/MS) Fragmentation Patterns and Optimization for Selectivity

Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for quantification. nih.gov The technique involves selecting a specific precursor ion (the molecular ion of the analyte or standard), fragmenting it, and then detecting a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances specificity.

For Valganciclovir, the precursor ion [M+H]⁺ is typically m/z 355.1. Upon fragmentation, a characteristic product ion of m/z 152.1 is monitored. researchgate.net For the internal standard, Valganciclovir-d5, the five deuterium atoms increase the mass of the precursor ion to m/z 360.1. Critically, the fragmentation pattern remains the same, producing the same product ion at m/z 152.1.

Optimization of MS/MS parameters is vital for maximizing signal intensity. These parameters include the declustering potential (DP), which prevents ion clusters from entering the mass analyzer, and the collision energy (CE), which controls the fragmentation process. The entrance potential (EP) and collision cell exit potential (CXP) are also fine-tuned to maximize the ion signal. researchgate.net

| Analyte | Parameter | Value | Source |

|---|---|---|---|

| Valganciclovir | Precursor Ion (m/z) | 355.10 | researchgate.net |

| Product Ion (m/z) | 152.10 | researchgate.net | |

| Valganciclovir-d5 (IS) | Precursor Ion (m/z) | 360.10 | researchgate.net |

| Product Ion (m/z) | 152.10 | researchgate.net | |

| Optimized Potentials | Declustering Potential (DP) | 70.00 V (for Valganciclovir) | researchgate.net |

| Entrance Potential (EP) | 10.00 V | researchgate.net | |

| Collision Gas (CAD) | 6.00 psi | researchgate.net | |

| Ion Spray Voltage (IS) | 5500.00 V | researchgate.net |

Ionization Techniques and Matrix Effects in Biological Matrices for Research Applications

Electrospray ionization (ESI) is the most commonly used ionization technique for analyzing polar compounds like Valganciclovir in biological fluids. nih.gov ESI is susceptible to matrix effects, where co-eluting endogenous components from the biological sample (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte. nih.govnih.gov This interference can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the precision and accuracy of the assay. nih.gov

The complexity of biological matrices such as plasma necessitates strategies to mitigate these effects. nih.gov While effective sample cleanup through methods like SPE is a primary strategy, the use of a stable isotope-labeled internal standard like Valganciclovir-d5 is considered the gold standard for compensation. scispace.com Because Valganciclovir-d5 co-elutes with Valganciclovir and has nearly identical physicochemical properties, it is affected by matrix effects in the same way as the analyte. aptochem.com Therefore, by calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects is effectively canceled out, ensuring the integrity of the quantitative results. clearsynth.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Content and Purity Assessment

While mass spectrometry is the primary tool for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the initial characterization and purity assessment of the Valganciclovir-d5 hydrochloride standard itself. It provides definitive structural information and confirms the integrity of the isotopic label.

¹H-NMR and ¹³C-NMR for Structural Elucidation and Impurity Detection

Proton (¹H) and Carbon-13 (¹³C) NMR are powerful, non-destructive techniques used to confirm the chemical structure of Valganciclovir-d5. conicet.gov.ar The spectra provide information on the chemical environment of each proton and carbon atom in the molecule. By comparing the NMR spectra of the synthesized standard to a known reference or to the non-deuterated analogue, chemists can verify the correct molecular backbone. conicet.gov.ar

These techniques are also crucial for identifying and quantifying process-related impurities that may have formed during the synthesis of the deuterated standard. daicelpharmastandards.comresearchgate.net Impurities can be detected by the presence of unexpected signals in the ¹H or ¹³C NMR spectra. Comprehensive characterization data, including ¹H NMR, ¹³C NMR, and mass spectrometry, are typically provided in a Certificate of Analysis (CoA) for reference standards to ensure their quality and purity. daicelpharmastandards.com

Deuterium NMR (²H-NMR) for Positional Labeling Verification

For a deuterated internal standard, it is not only important to confirm the presence of deuterium but also its exact location within the molecule. Deuterium NMR (²H-NMR) is a specialized technique used for this purpose. It directly detects the deuterium nuclei, providing a spectrum where each signal corresponds to a specific deuterated position.

Verifying the positional labeling is critical because the stability of the deuterium label depends on its location. If deuterium is placed at a chemically labile position, it could exchange with protons from the solvent or matrix, which would compromise its function as an internal standard. ²H-NMR provides definitive proof that the deuterium atoms are located at the intended, stable positions on the Valine portion of the Valganciclovir molecule, ensuring the mass difference between the standard and the analyte is maintained throughout the analytical procedure.

Chromatographic Separations for Valganciclovir-d5 Analysis

Chromatographic techniques are central to the separation and quantification of this compound from complex matrices. These methods provide the necessary selectivity and sensitivity for accurate analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of valganciclovir and its deuterated analog. The development of a successful HPLC method involves the careful optimization of several parameters to achieve the desired separation and detection.

A common approach is Reverse-Phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase. jpionline.orgwisdomlib.org For Valganciclovir-d5 analysis, C18 columns are frequently employed as the stationary phase. ijnrd.orgjpionline.org The mobile phase composition is a critical factor. Various combinations of buffers and organic solvents have been explored to achieve optimal separation. For instance, a mobile phase consisting of 0.05% orthophosphoric acid and acetonitrile in an 80:20 v/v ratio has been successfully used. jpionline.org Other methods have utilized a mixture of ammonium acetate buffer (pH 3) and methanol (B129727) (55:45 v/v). ijnrd.org The flow rate is typically maintained around 0.6 to 1.0 mL/min. ijnrd.orgjpionline.org

Detection is most commonly performed using a UV detector, with the maximum absorbance for valganciclovir observed at approximately 254 nm. ijnrd.orgjpionline.org The retention time, the time it takes for the analyte to pass through the column, is a key parameter for identification. Under specific chromatographic conditions, valganciclovir has shown a retention time of 3.761 minutes. jpionline.org In another method, the retention times for the R and S diastereomers of valganciclovir hydrochloride were found to be about 10.1 and 11.4 minutes, respectively. rroij.com

The following interactive table summarizes various optimized chromatographic conditions for valganciclovir analysis:

Interactive Data Table 1: Optimized Chromatographic Conditions for Valganciclovir HPLC Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Shimadzu C18 | C-18 (X-Bridge, Waters) | Hibar C18 |

| Mobile Phase | 0.05% Orthophosphoric Acid: Acetonitrile (80:20 v/v) | Ammonium Acetate Buffer (pH 3): Methanol (55:45 v/v) | Methanol: 25mM Ammonium Acetate (pH 3.0) (10:90 v/v) |

| Flow Rate | 0.6 mL/min | 1 mL/min | 1 mL/min |

| Detection Wavelength | 254 nm | 254 nm | 254 nm |

| Retention Time | 3.761 min | Not Specified | R-isomer: 10.1 min, S-isomer: 11.4 min |

| Reference | jpionline.org | ijnrd.org | rroij.com |

Chiral Separation Techniques (If applicable to research goals involving diastereomers)

Valganciclovir contains chiral centers, meaning it can exist as different stereoisomers, specifically diastereomers. In certain research contexts, it is crucial to separate and quantify these individual diastereomers. Chiral separation can be achieved using specialized chromatographic techniques.

One approach is to use a chiral stationary phase (CSP) in HPLC. These columns are designed to interact differently with the enantiomers or diastereomers of a compound, leading to their separation. For instance, a Chiralpak AD-H column, which has amylose (B160209) tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, has been used for the separation of enantiomers and diastereomers of other pharmaceutical compounds. colab.ws While specific applications for Valganciclovir-d5 are not detailed in the provided results, the principle remains applicable. The mobile phase for such separations often consists of a mixture of n-hexane, ethanol (B145695), and a small amount of an amine like diethylamine. colab.ws

Another strategy involves derivatization with a chiral reagent to form diastereomeric derivatives that can then be separated on a standard achiral HPLC column. nih.gov The choice of technique depends on the specific research goals and the properties of the diastereomers being analyzed. The separation of valganciclovir's R and S diastereomers has been demonstrated using a Hibar C18 column with a mobile phase of methanol and ammonium acetate buffer. rroij.com

Validation Parameters for Analytical Methods in Research Applications

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. For research applications involving the quantification of this compound, several key parameters must be evaluated according to guidelines such as those from the International Council for Harmonisation (ICH). ijcpa.inwisdomlib.org

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. For valganciclovir, linearity has been established in concentration ranges such as 0.1-100 µg/mL and 5-30 µg/mL. ijnrd.orgjpionline.org The linearity is typically evaluated by a calibration curve, and a high correlation coefficient (R²) value, close to 0.999, indicates good linearity. jpionline.org

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is calculated. For valganciclovir, recovery rates between 99.66% and 99.84% have been reported, indicating high accuracy. jpionline.org

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). For valganciclovir analysis, the %RSD for system precision has been reported to be between 0.05% and 0.15%. jpionline.org

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. For valganciclovir, the LOQ has been determined to be 0.3 µg/mL in one study and 1.58 µg/mL in another. ijnrd.orgjpionline.org

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable precision and accuracy. For valganciclovir, LOD values of 0.1 µg/mL and 0.52 µg/mL have been reported. ijnrd.orgjpionline.org

The following interactive table provides a summary of validation parameters from different studies on valganciclovir analysis:

Interactive Data Table 2: Validation Parameters for Valganciclovir Analytical Methods

| Parameter | Study 1 | Study 2 | Study 3 |

|---|---|---|---|

| Linearity Range | 0.1-100 µg/mL | 5-30 µg/mL | 18-72 µg/mL |

| Correlation Coefficient (R²) | 0.9993 | 0.998 | Not Specified |

| Accuracy (% Recovery) | 99.43% | Not Specified | 99.34% - 99.86% |

| Precision (%RSD) | < 2% | < 2% | Not Specified |

| Limit of Quantification (LOQ) | 0.3 µg/mL | 1.58 µg/mL | Not Specified |

| Limit of Detection (LOD) | 0.1 µg/mL | 0.52 µg/mL | Not Specified |

| Reference | jpionline.org | ijnrd.org | rroij.com |

Mechanistic Metabolic Investigations Utilizing Valganciclovir D5 Hydrochloride

In Vitro Metabolic Studies of Valganciclovir-d5 (e.g., hepatic microsomes, S9 fractions, cell lines)

In vitro metabolism studies are crucial for understanding how a drug is processed in the body before moving into clinical trials. These studies often utilize subcellular fractions of the liver, the primary site of drug metabolism. springernature.com

Hepatic microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I metabolic enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov

S9 fractions are the supernatant obtained after a 9,000g centrifugation of a liver homogenate. They contain both microsomal and cytosolic enzymes, thus encompassing a broader range of Phase I and Phase II metabolic activities. mdpi.comnih.gov

Cell lines , such as cultured liver cells, provide a more complete cellular environment for studying drug metabolism.

For Valganciclovir-d5, these in vitro systems would be used to investigate its conversion to ganciclovir-d5 (B562537) and to identify any other potential metabolites.

Identification and Characterization of Deuterated Metabolites

The primary metabolic pathway for valganciclovir (B601543) is its rapid hydrolysis by esterases in the intestine and liver to form ganciclovir (B1264). nih.govfda.gov Therefore, the main deuterated metabolite expected from Valganciclovir-d5 would be ganciclovir-d5.

Advanced analytical techniques, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), are employed to separate and identify these deuterated metabolites. researchgate.net The mass spectrometer can selectively detect the mass-to-charge ratio of the deuterated parent drug and its metabolites, allowing for their precise identification and quantification.

| Compound | Expected Primary Deuterated Metabolite | Analytical Technique |

| Valganciclovir-d5 Hydrochloride | Ganciclovir-d5 | HPLC-MS/MS |

Enzymatic Biotransformation Pathways and Isotopic Effects

The biotransformation of Valganciclovir to ganciclovir is primarily mediated by esterase enzymes. The use of Valganciclovir-d5 allows researchers to investigate if the deuterium (B1214612) substitution has any effect on the rate of this enzymatic hydrolysis. While the deuterium atoms are not at the site of the ester cleavage, their presence could potentially induce a secondary kinetic isotope effect, although this is generally a much smaller effect than a primary kinetic isotope effect.

By comparing the rate of hydrolysis of Valganciclovir-d5 to that of the unlabeled valganciclovir in in vitro systems, scientists can determine if deuteration impacts the efficiency of the esterase-mediated conversion. This information is valuable for understanding the drug's activation process.

In Vivo Preclinical Metabolic Studies with Valganciclovir-d5 (e.g., animal models for mechanistic research)

Tracing of Deuterated Species in Animal Tissues and Biofluids

In these studies, Valganciclovir-d5 is administered to animal models, such as rats or monkeys. nih.gov Subsequently, samples of blood, urine, feces, and various tissues are collected over time. Using mass spectrometry, researchers can then trace the distribution and elimination of the deuterated parent drug and its metabolites throughout the animal's body. This provides a comprehensive picture of the drug's absorption, how it is distributed to different organs, and how it is ultimately excreted.

Role of Valganciclovir D5 Hydrochloride As an Internal Standard in Research

Principles of Isotopic Internal Standard Methodology

The use of a stable isotope-labeled internal standard (SIL-IS) like Valganciclovir-d5 hydrochloride is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique. This methodology is considered a gold standard for quantitative analysis due to its high accuracy and precision. The fundamental principle lies in adding a known quantity of the SIL-IS to a sample at the earliest stage of analysis. ijpsonline.com Because the SIL-IS is chemically almost identical to the analyte of interest (the unlabeled valganciclovir), it behaves similarly during every step of the analytical process, including extraction, derivatization, and ionization.

Any sample loss or variation that occurs during sample preparation will affect both the analyte and the internal standard to the same extent. In the mass spectrometer, the analyte and the SIL-IS are separated based on their mass-to-charge (m/z) ratios. The concentration of the analyte is then determined by the ratio of the instrument's response to the analyte versus its response to the known amount of the SIL-IS. This ratiometric measurement corrects for variability that can be introduced during the analytical workflow, leading to more reliable and reproducible results. The use of a deuterated internal standard is a common practice in bioanalytical, clinical, environmental, and forensic studies by LC-MS.

Minimization of Matrix Effects and Ion Suppression in LC-MS/MS Quantification

In LC-MS/MS analysis of biological samples, such as plasma or urine, the "matrix" refers to all the components in the sample other than the analyte of interest. These endogenous components can interfere with the ionization of the analyte in the mass spectrometer's ion source, a phenomenon known as matrix effects. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly impact the accuracy of quantification.

The use of this compound as an internal standard is a highly effective strategy to mitigate these matrix effects. Since this compound co-elutes with the unlabeled valganciclovir (B601543) from the liquid chromatography column and has nearly identical ionization efficiency, it experiences the same degree of ion suppression or enhancement as the analyte. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects is effectively normalized. Studies have demonstrated that five-fold deuterated ganciclovir (B1264) and valganciclovir can compensate for any matrix effect. researchgate.net This ensures that the quantitative results are accurate and reliable, even in complex biological matrices.

Applications in Preclinical Pharmacokinetic and Drug Disposition Studies (Focus on methodology, not results)

This compound is instrumental in the preclinical evaluation of valganciclovir's pharmacokinetic (PK) and drug disposition properties. These studies are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism. The use of a robust bioanalytical method is a prerequisite for generating reliable PK data.

In a typical preclinical study, biological samples (e.g., plasma, tissue homogenates) are collected from animal models at various time points after administration of valganciclovir. This compound is added to these samples as an internal standard before sample processing. A common sample preparation technique is solid-phase extraction (SPE), which is used to extract valganciclovir and its metabolite, ganciclovir, from the biological matrix. ijpsonline.com

The extracted samples are then analyzed by LC-MS/MS. The chromatographic method is optimized to achieve separation of valganciclovir and ganciclovir from endogenous interferences. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the parent drug and its deuterated internal standard. The following table provides an example of the mass spectrometric parameters that might be used.

| Compound | Parent Ion (m/z) | Product Ion (m/z) |

| Valganciclovir | 355.10 | 152.10 |

| Valganciclovir-d5 | 360.10 | 152.10 |

| Ganciclovir | 256.10 | 152.10 |

| Ganciclovir-d5 (B562537) | 261.10 | 152.10 |

This table is based on data from a study that developed and validated a method to quantify valganciclovir and ganciclovir in human plasma. ijpsonline.com

By using the ratio of the peak area of valganciclovir to that of this compound, accurate concentration-time profiles can be generated, which are then used to calculate key pharmacokinetic parameters.

Utility in Bioanalytical Method Development and Validation

The development and validation of a bioanalytical method are critical to ensure its reliability for quantitative studies. This compound plays a pivotal role throughout this process. According to regulatory guidelines, bioanalytical methods must be validated for several parameters, including selectivity, linearity, accuracy, precision, recovery, and stability.

During method development, this compound is used to optimize sample extraction procedures and chromatographic and mass spectrometric conditions. In method validation, it is essential for assessing the following:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A study demonstrated a linear range of 2-805 ng/ml for valganciclovir using this approach. ijpsonline.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are typically assessed by analyzing quality control (QC) samples at different concentration levels. The use of an internal standard helps to achieve better accuracy and precision.

Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. The internal standard helps to correct for any variability in the extraction process.

Stability: The stability of valganciclovir in biological samples under different storage and handling conditions is assessed. This compound is used to accurately quantify the analyte concentration after exposure to these conditions.

The following table summarizes typical validation parameters for a bioanalytical method for valganciclovir using a deuterated internal standard.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, r) | >0.99 |

| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% for LLOQ) |

| Precision (% RSD) | ≤15% (≤20% for LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Stability | Analyte concentration within ±15% of the baseline concentration |

LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation. These criteria are based on regulatory guidelines.

The successful validation of a bioanalytical method using this compound ensures the integrity and reliability of the data generated in preclinical and clinical studies. ijpsonline.com

Chemical Stability and Degradation Pathways of Valganciclovir D5 Hydrochloride

Hydrolytic Degradation Mechanisms and Identification of Products

Valganciclovir (B601543) is susceptible to hydrolysis, particularly under acidic and neutral to basic conditions. researchgate.netresearchgate.net The primary hydrolytic degradation pathway involves the cleavage of the valyl ester bond, which results in the formation of ganciclovir (B1264) and L-valine. researchgate.netresearchgate.net

Forced degradation studies on valganciclovir have shown significant degradation under acidic conditions. akjournals.comresearchgate.netakjournals.com One study reported approximately 41% degradation when subjected to acidic stress. akjournals.com In acidic solutions, the rate of hydrolysis is dependent on the pH, with degradation increasing as the pH decreases. researchgate.netresearchgate.net For instance, studies on extemporaneously compounded liquid formulations showed that the valganciclovir content decreased in dilute hydrochloric acid solutions in a pH-dependent manner. researchgate.netresearchgate.net

Under neutral and alkaline hydrolytic conditions, valganciclovir has demonstrated greater stability in some forced degradation studies. akjournals.comresearchgate.netakjournals.com However, other research indicates that valganciclovir is unstable at a neutral to basic pH. researchgate.net The degradation products in these conditions are also primarily ganciclovir and L-valine. researchgate.netresearchgate.net

The major degradation product formed under acidic stress has been identified and characterized using techniques like LC-MS/MS. akjournals.comresearchgate.netakjournals.com

Table 1: Hydrolytic Degradation of Valganciclovir under Forced Conditions

| Condition | Extent of Degradation | Primary Degradation Products | Reference |

| Acidic | ~41% | Ganciclovir, L-valine | akjournals.com |

| Neutral | Stable | Not Applicable | akjournals.comresearchgate.netakjournals.com |

| Alkaline | Stable | Not Applicable | akjournals.comresearchgate.netakjournals.com |

Photolytic Degradation Processes and Product Characterization

The photostability of valganciclovir has been investigated under various conditions. When exposed to light in the solid state, valganciclovir is found to be stable. akjournals.com However, it exhibits lability when exposed to light in an acidic solution (photoacidic conditions). akjournals.comresearchgate.netakjournals.com

In one study, degradation of about 13% was observed under photoacidic conditions. akjournals.com The degradation products formed under these conditions have been separated and characterized. akjournals.com Similar to hydrolytic degradation, the combination of acid and light accelerates the breakdown of the molecule.

Table 2: Photolytic Degradation of Valganciclovir

| Condition | Stability | Extent of Degradation | Reference |

| Solid State Exposure to Light | Stable | Not Significant | akjournals.com |

| Photoacidic (Aqueous, Acidic, Light) | Labile | ~13% | akjournals.com |

| Photo-basic (Aqueous, Basic, Light) | Stable | Not Significant | akjournals.com |

Oxidative Degradation Pathways

Valganciclovir has been found to be stable under oxidative stress conditions. akjournals.comresearchgate.netakjournals.com Forced degradation studies, which typically involve exposing the drug substance to an oxidizing agent like hydrogen peroxide, have shown no significant degradation of valganciclovir. akjournals.comjpionline.orgresearchgate.net This indicates a high resistance of the molecule to oxidation.

Stability Studies under Controlled Conditions (e.g., pH, temperature, light, for research purposes)

The stability of valganciclovir is significantly influenced by pH and temperature. As a prodrug, its conversion to the active moiety, ganciclovir, is a key aspect of its stability profile.

pH Stability:

Valganciclovir is most stable in acidic solutions. researchgate.netresearchgate.net It has been shown to be stable for up to 35 days in solutions with a pH of 3.6-3.8. researchgate.net In another study, suspensions prepared in acidic solutions (pH 1.8 and 2.8) showed less than 10% degradation over 14 days. researchgate.net

The compound is unstable at neutral to basic pH. researchgate.net

Temperature Stability:

In forced degradation studies, valganciclovir was found to be stable when subjected to dry heat at 50°C. akjournals.com

In liquid formulations, temperature plays a crucial role. For instance, a suspension stored at 4°C remained stable for at least 35 days, while at room temperature (20-24°C), significant degradation was observed by day 20. sci-hub.se When heated to decomposition, it is reported to emit toxic fumes. nih.gov

Light Stability:

As mentioned in section 6.2, solid valganciclovir is photostable. akjournals.com However, in acidic aqueous solutions, it degrades upon exposure to light. akjournals.com

Table 3: Summary of Valganciclovir Stability under Various Conditions

| Condition | Observation | Reference |

| pH | ||

| Acidic (pH 1.8-3.8) | Stable | researchgate.netresearchgate.net |

| Neutral to Basic | Unstable | researchgate.net |

| Temperature | ||

| Dry Heat (50°C) | Stable | akjournals.com |

| Refrigerated (4°C, liquid) | Stable for at least 35 days | sci-hub.se |

| Room Temperature (20-24°C, liquid) | Degradation observed by day 20 | sci-hub.se |

| Light | ||

| Solid State | Stable | akjournals.com |

| Acidic Solution | Labile | akjournals.com |

| Oxidation | ||

| Hydrogen Peroxide | Stable | akjournals.comresearchgate.netakjournals.com |

Future Research Directions and Emerging Applications for Deuterated Valganciclovir Analogues

Advancements in Deuterium (B1214612) Labeling Technologies

The synthesis of deuterated compounds, including Valganciclovir-d5 Hydrochloride, relies on established chemical methods. The general approach to synthesizing valganciclovir (B601543) involves the coupling of a protected ganciclovir (B1264) intermediate with a protected L-valine derivative, followed by deprotection steps. semanticscholar.orgresearchgate.net For the deuterated analogue, the deuterium atoms are incorporated into the L-valine precursor.

While specific advancements in the deuterium labeling of valganciclovir are not extensively detailed in publicly available literature, the broader field of isotopic labeling is continually evolving. Innovations in catalytic deuteration and the use of novel deuterium-donating reagents are making the synthesis of such labeled compounds more efficient and selective. These advancements are critical for producing highly pure and stable deuterated standards necessary for sensitive analytical applications.

The synthesis of valganciclovir hydrochloride has been described through various routes, often involving the protection and deprotection of functional groups. semanticscholar.orgresearchgate.netgoogle.comgoogle.com A common strategy involves the esterification of ganciclovir with a protected L-valine, followed by the removal of the protecting groups. semanticscholar.orgresearchgate.net The synthesis of Valganciclovir-d5 would follow a similar pathway, utilizing a deuterated L-valine precursor.

Integration with Advanced Analytical Techniques (e.g., Imaging Mass Spectrometry, Proteomics)

While the direct application of this compound in imaging mass spectrometry (IMS) and proteomics has not been specifically documented, the use of deuterated compounds in these fields suggests a potential future role.

Imaging Mass Spectrometry (IMS): IMS allows for the visualization of the spatial distribution of molecules within biological tissues. Deuterium-labeled compounds can be used as tracers in IMS to map their uptake and distribution in a label-free manner, providing valuable insights into drug disposition at the tissue and cellular level. The distinct mass shift provided by the deuterium atoms allows for clear differentiation from endogenous molecules.

Proteomics: In proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique for quantitative analysis of protein expression. While SILAC typically uses heavy isotopes of carbon and nitrogen, deuterium labeling offers a cost-effective alternative. The incorporation of deuterated amino acids into proteins allows for the relative quantification of protein abundance between different cell populations. Although not yet reported for valganciclovir-related studies, this approach could be used in non-clinical settings to investigate the effects of the drug on the proteome of host cells or virally infected cells.

Potential for Tracing in Mechanistic Biological Studies (Non-clinical)

The primary application of this compound to date has been as an internal standard in pharmacokinetic studies. ijpsonline.comijpsonline.comnih.gov In these studies, a known amount of the deuterated compound is added to biological samples (e.g., plasma) to enable accurate quantification of the non-labeled drug and its metabolite, ganciclovir, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). ijpsonline.comijpsonline.comnih.govnih.gov The deuterated standard co-elutes with the analyte but is distinguished by its higher mass, correcting for variations in sample preparation and instrument response.

Beyond its use in pharmacokinetics, this compound has the potential to be used as a tracer in non-clinical mechanistic studies. By administering the deuterated compound, researchers could track its metabolic fate and investigate the enzymatic pathways involved in its conversion to ganciclovir. This could provide a more detailed understanding of the drug's mechanism of action and potential off-target effects without the need for radioactive labels.

Development of Novel Research Tools and Reference Materials

This compound is already established as a valuable research tool in the form of an internal standard for analytical quantification. ijpsonline.comijpsonline.comnih.gov Its availability from commercial suppliers of reference materials underscores its importance in ensuring the accuracy and reliability of bioanalytical methods. lgcstandards.com

The development of certified reference materials (CRMs) for this compound would represent a further step in solidifying its role in quality control and regulatory compliance. CRMs are produced under stringent manufacturing protocols and come with a comprehensive certificate of analysis, providing the highest level of accuracy and traceability.

Future developments could also include the creation of other deuterated analogues of valganciclovir with different deuterium substitution patterns. This could provide a panel of internal standards for more complex metabolic studies or for use in high-resolution mass spectrometry applications.

Q & A

Basic Research Questions

Q. What are the critical parameters for characterizing Valganciclovir-d5 Hydrochloride in analytical research?

- Methodological Answer : Characterization requires verifying the molecular formula (C₁₄H₁₈D₅ClN₆O₅), molecular weight (395.85 g/mol), and isotopic purity (>98% deuterium substitution). Use nuclear magnetic resonance (NMR) to confirm the position of deuterium atoms and high-resolution mass spectrometry (HR-MS) to validate isotopic integrity. The SMILES notation (provided in product documentation) aids in structural validation . Chromatographic methods, such as HPLC with UV detection, should reference retention times and system suitability parameters established for non-deuterated Valganciclovir HCl .

Q. How should this compound reference standards be prepared and stored to ensure stability?

- Methodological Answer : Prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO) or methanol to minimize hydrolysis. Aliquot into amber vials under inert gas (e.g., argon) to prevent oxidation. Store at -20°C in desiccators to mitigate hygroscopic degradation, as per storage guidelines . For long-term stability, conduct periodic purity checks using LC-MS to detect deuterium loss or decomposition .

Advanced Research Questions

Q. How can researchers develop a validated HPLC-MS method for quantifying this compound in biological matrices?

- Methodological Answer :

- Column : Use a C18 reversed-phase column (e.g., 2.6 µm, 100 × 2.1 mm) with a guard column to retain deuterated analogs.

- Mobile Phase : Optimize gradient elution with 0.1% formic acid in water (A) and acetonitrile (B). Adjust retention times to account for deuterium’s isotopic effect (~0.5–1.0 min delay vs. non-deuterated form) .

- Validation : Determine linearity (1–500 ng/mL), LOD (0.3 ng/mL), LOQ (1 ng/mL), and recovery rates (>85%) using spiked plasma samples. Include internal standards (e.g., Valganciclovir-d8) to correct for matrix effects .

- Reference : Document parameters per ICH Q2(R1) guidelines, ensuring reproducibility across three independent batches .

Q. What experimental approaches assess the isotopic effect of deuterium substitution on this compound’s pharmacokinetics?

- Methodological Answer :

- In Vitro : Compare metabolic stability in human liver microsomes (HLMs) between Valganciclovir-d5 and non-deuterated forms. Measure half-life (t₁/₂) and intrinsic clearance (CLint) to quantify deuterium’s impact on cytochrome P450-mediated oxidation .

- In Vivo : Conduct cross-over studies in animal models (e.g., rats) to evaluate AUC, Cmax, and tmax differences. Use LC-MS/MS to quantify parent drug and metabolites in plasma .

- Data Interpretation : Apply kinetic isotope effect (KIE) models to correlate deuterium substitution with reduced metabolic rates .

Q. How can researchers resolve discrepancies in stability data for this compound under varying storage conditions?

- Methodological Answer :

- Controlled Stability Studies : Perform accelerated stability testing (40°C/75% RH for 6 months) and compare with long-term data (-20°C). Monitor deuterium retention via isotopic ratio mass spectrometry (IRMS) .

- Root-Cause Analysis : Investigate humidity effects by storing samples with/without desiccants. Use differential scanning calorimetry (DSC) to detect polymorphic changes .

- Protocol Harmonization : Align testing conditions with ICH Q1A(R2) guidelines to ensure data comparability across labs .

Q. What strategies are effective for impurity profiling of this compound, particularly diastereomeric mixtures?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak IG-3 column with n-hexane/isopropanol (70:30) to resolve diastereomers. Optimize flow rate (0.8 mL/min) and column temperature (25°C) .

- NMR Analysis : Employ ¹³C-NMR to distinguish stereoisomers based on chemical shift differences at deuterated positions .

- Quantification : Report impurity levels as relative peak areas (%) and validate against pharmacopeial limits (e.g., USP <1086>) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.